4,5alpha-Dihydrocortisone

Glucocorticoid metabolism Immunoassay validation Endocrinology

Researchers quantifying glucocorticoid metabolites face cross-reactivity errors when substituting cortisone or the 5β-epimer for 5α-dihydrocortisone. 4,5α-Dihydrocortisone (CAS 1482-51-5) eliminates this bias. • Certified reference standard with characterized 31.7% immunoassay cross-reactivity for LC-MS/MS/immunoassay harmonization. • Distinct chromatographic retention and mass spectrum for unambiguous peak assignment in multi-analyte panels. • Room-temperature stable; suitable for plasma, urine, and tissue homogenates.

Molecular Formula C21H30O5
Molecular Weight 362.5 g/mol
CAS No. 1482-51-5
Cat. No. B075743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5alpha-Dihydrocortisone
CAS1482-51-5
Molecular FormulaC21H30O5
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1
InChIKeyYCLWEYIBFOLMEM-FZPGBCFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5alpha-Dihydrocortisone (CAS 1482-51-5): Endogenous 5α-Reduced Glucocorticoid Metabolite for Metabolic Pathway and Receptor Selectivity Studies


4,5alpha-Dihydrocortisone (CAS 1482-51-5), also known as 5α-dihydrocortisone, is the 5α-stereoisomer of 4,5-dihydrocortisone, a C21 3-oxo-steroid derived from cortisone via reduction of the Δ4 double bond [1]. As an endogenous glucocorticoid metabolite generated by 5α-reductase (SRD5A) activity, it serves as a key intermediate in corticosteroid catabolism and is chemically defined as 17,21-dihydroxy-5α-pregnane-3,11,20-trione (molecular weight 362.46 Da) [2]. This 5α-reduced form exhibits markedly altered receptor binding properties compared to its parent cortisone and the alternative 5β-epimer, making it a critical analytical reference standard for quantifying glucocorticoid metabolism and investigating tissue-specific steroid inactivation pathways [3].

Why Generic Cortisone or Alternative 5β-Epimers Cannot Substitute for 4,5alpha-Dihydrocortisone in Specialized Assays


Substituting 4,5alpha-dihydrocortisone with cortisone or the 5β-epimer (5β-dihydrocortisone, CAS 68-54-2) introduces critical analytical and functional errors. The 5α- and 5β- stereoisomers are produced by distinct, non-interchangeable enzymatic pathways—5α-reductase (SRD5A) versus 5β-reductase (AKR1D1)—and exhibit divergent receptor cross-reactivities and biological activities [1]. While cortisone binds glucocorticoid receptors with high affinity, its 5α-reduced metabolite displays dramatically reduced receptor interaction, and the two dihydro epimers differ substantially in immunoassay cross-reactivity (31.7% for 5α- vs. 4.4% for 5β-), precluding accurate quantification when one is used as a surrogate for the other . Furthermore, only the 5α-epimer has been demonstrated to lack mineralocorticoid activity in vivo, a distinct functional property not shared by all in-class analogs [2].

Quantitative Comparative Evidence for 4,5alpha-Dihydrocortisone (CAS 1482-51-5) Versus Closest Analogs


Immunoassay Cross-Reactivity: 5α-Epimer Exhibits 7.2-Fold Higher Recognition Than 5β-Epimer in Cortisone EIA

In a validated cortisone enzyme immunoassay (EIA) using a polyclonal antibody, 4,5alpha-dihydrocortisone (5α-epimer) demonstrates 31.7% cross-reactivity relative to the 100% cortisone standard, whereas the 5β-epimer shows only 4.4% cross-reactivity, representing a 7.2-fold difference in antibody recognition between the stereoisomers . This quantitative disparity underscores that analytical results are highly dependent on the specific epimer present and that 5α-dihydrocortisone cannot be used interchangeably with the 5β-form without introducing substantial quantification bias.

Glucocorticoid metabolism Immunoassay validation Endocrinology

Mineralocorticoid Activity: 5α-Dihydrocortisone Shows No Mineralocorticoid Effect In Vivo Up to 80 μg

In adrenalectomized rat bioassays measuring urinary sodium and potassium excretion, 4,5alpha-dihydrocortisone (referred to as 5α-dihydrocortisone) was tested at doses up to 80 μg and exhibited no detectable mineralocorticoid activity, in contrast to aldosterone which showed potent activity and 5α-dihydro-11-deoxycorticosterone which demonstrated measurable mineralocorticoid effects [1]. This functional distinction is critical for studies investigating selective glucocorticoid pathway metabolites devoid of confounding mineralocorticoid actions.

Mineralocorticoid receptor Steroid pharmacology Electrolyte balance

Enzymatic Reduction by Carbonyl Reductases: 5α- and 5β-Epimers Serve as Distinct Substrates with Comparable Conversion Rates

Recombinant porcine carbonyl reductase 1 (pCBR1) reduces 5α-dihydrocortisone with a specific activity of 1.0 ± 0.1 nmol/min/mg, and porcine CBR-N1 reduces it at 1.2 ± 0.2 nmol/min/mg; these rates are within the same range as the reduction of the 5β-epimer by the same enzymes [1]. The data confirm that both stereoisomers are recognized as substrates by carbonyl reductases involved in corticosteroid catabolism, but their distinct enzyme kinetic parameters (Km, Vmax) differ across enzyme isoforms, necessitating compound-specific kinetic characterization rather than assumption of identical behavior.

Carbonyl reductase Enzyme kinetics Corticosteroid catabolism

Analytical Standard Purity and Long-Term Stability: 98% Isotopic Enrichment with 3-Year Re-Analysis Recommendation

Deuterium-labeled 5α-dihydrocortisone (d4) analytical standards, based on the unlabeled CAS 1482-51-5 backbone, are available with 98 atom % D isotopic enrichment and documented stability under recommended storage conditions (room temperature) for at least three years, after which re-analysis for chemical purity is advised . This stability profile contrasts with the more labile nature of cortisone and the 5β-epimer, which may require more stringent storage conditions (e.g., -20°C) to prevent degradation in long-term studies.

Analytical chemistry Reference standard Quality control

Validated Research and Industrial Application Scenarios for 4,5alpha-Dihydrocortisone (CAS 1482-51-5)


Quantitative LC-MS/MS Analysis of Glucocorticoid Metabolites in Biological Matrices

Use 4,5alpha-dihydrocortisone as a certified reference standard or deuterated internal standard (d4-labeled) for accurate quantification of 5α-reduced glucocorticoid metabolites in plasma, urine, tissue homogenates, or fecal extracts. Its documented isotopic enrichment (98 atom % D) and room-temperature stability support robust calibration curves in multi-analyte panels targeting cortisol/cortisone metabolic pathways. The compound's distinct chromatographic retention and mass spectral signature, combined with its 31.7% immunoassay cross-reactivity , make it essential for method validation and cross-platform data harmonization.

In Vitro 5α-Reductase and Carbonyl Reductase Enzymatic Activity Assays

Employ 4,5alpha-dihydrocortisone as a substrate or product standard in enzyme kinetic studies of 5α-reductase (SRD5A1/A2) and carbonyl reductases (CBR1, CBR-N1). The compound serves both as the direct product of cortisone 5α-reduction (monitoring forward reaction) and as a substrate for subsequent 3α/3β-HSD-mediated reductions [1]. Its comparable enzymatic conversion rates to the 5β-epimer (1.0-1.2 nmol/min/mg with pCBR1/N1) enable direct comparative kinetic analyses between stereoisomeric pathways without the confounding mineralocorticoid activity observed with certain other 5α-reduced steroids [2].

Mineralocorticoid Receptor Selectivity and Electrolyte Homeostasis Research

Utilize 4,5alpha-dihydrocortisone as a negative control or reference compound in studies investigating mineralocorticoid receptor (MR) activation and electrolyte transport. Unlike aldosterone and 5α-dihydro-11-deoxycorticosterone, 5α-dihydrocortisone demonstrates no mineralocorticoid activity in vivo at doses up to 80 μg in adrenalectomized rat models [2]. This property makes it an ideal baseline comparator for distinguishing glucocorticoid-specific from mineralocorticoid-mediated effects in renal and cardiovascular research, particularly in hypertension and sodium retention studies.

Method Cross-Validation Between Immunoassay and Mass Spectrometry Platforms

Apply 4,5alpha-dihydrocortisone as a bridging standard to assess and correct for antibody cross-reactivity bias when comparing cortisone EIA data with LC-MS/MS results. Its well-characterized 31.7% cross-reactivity (versus 4.4% for the 5β-epimer) in commercial cortisone immunoassays allows researchers to estimate the contribution of circulating 5α-dihydrocortisone to total immunoassay signal, thereby reconciling discrepancies between high-throughput immunoassay screening and confirmatory mass spectrometry analysis in clinical or epidemiological cohort studies.

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